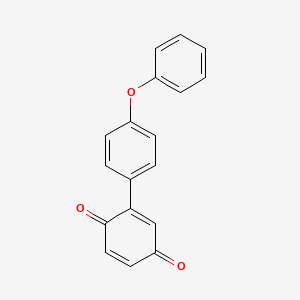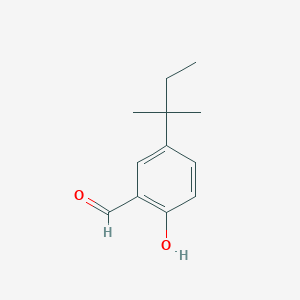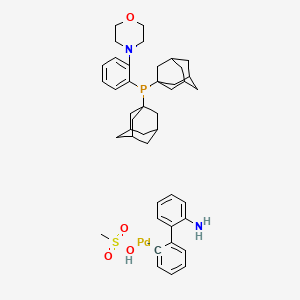
MorDalphos Pd G3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
MorDalphos Pd G3, also known as (2-(Di-1-adamantylphosphino)morpholinobenzene)[2-(2′-amino-1,1′-biphenyl)]palladium(II) methanesulfonate, is a third-generation Buchwald precatalyst. This compound is air, moisture, and thermally stable, and it is highly soluble in a wide range of common organic solvents. It is widely used as a reagent for palladium-catalyzed cross-coupling reactions .
Métodos De Preparación
MorDalphos Pd G3 is synthesized through a modified procedure involving the fragment of C-deprotonated 2-aminobiphenyl. The synthetic route includes the use of phosphine ligands such as XPhos and RuPhos. The preparation can be done on a multigram scale, and the quality control is typically performed using 1H- and 31P-NMR spectroscopy .
Análisis De Reacciones Químicas
MorDalphos Pd G3 is an excellent reagent for various palladium-catalyzed cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
These reactions often involve lower catalyst loadings, shorter reaction times, and efficient formation of the active catalytic species. Common reagents include organic halides and organometallic reagents, and the major products are typically biaryl compounds .
Aplicaciones Científicas De Investigación
MorDalphos Pd G3 has a wide range of applications in scientific research, including:
- Chemistry : Used in the synthesis of complex organic molecules through cross-coupling reactions.
- Biology : Employed in the modification of biomolecules.
- Medicine : Utilized in the development of pharmaceutical intermediates.
- Industry : Applied in the production of fine chemicals and materials .
Mecanismo De Acción
The mechanism of action of MorDalphos Pd G3 involves the formation of an active palladium species through the deprotection of the precatalyst. This active species then participates in the cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The molecular targets include organic halides and organometallic reagents, and the pathways involve oxidative addition, transmetalation, and reductive elimination .
Comparación Con Compuestos Similares
MorDalphos Pd G3 is part of a series of Buchwald precatalysts, including:
- XPhos Pd G3
- RuPhos Pd G3
- tBuBrettPhos Pd G3
- SPhos Pd G3
Compared to these similar compounds, this compound offers unique features such as lower catalyst loadings, shorter reaction times, and efficient formation of the active catalytic species .
Propiedades
Fórmula molecular |
C43H56N2O4PPdS- |
|---|---|
Peso molecular |
834.4 g/mol |
Nombre IUPAC |
bis(1-adamantyl)-(2-morpholin-4-ylphenyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C30H42NOP.C12H10N.CH4O3S.Pd/c1-2-4-28(27(3-1)31-5-7-32-8-6-31)33(29-15-21-9-22(16-29)11-23(10-21)17-29)30-18-24-12-25(19-30)14-26(13-24)20-30;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h1-4,21-26H,5-20H2;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; |
Clave InChI |
RYGVVEDSBWPZKS-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)O.C1COCCN1C2=CC=CC=C2P(C34CC5CC(C3)CC(C5)C4)C67CC8CC(C6)CC(C8)C7.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-6-benzyl-4-(2,3-diethoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12054237.png)
![2-(2,4-dichlorophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12054239.png)


![5-{4-[(E)-(3,5-dimethyl-1H-pyrazol-4-yl)diazenyl]-3-heptadecyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-2-phenoxybenzenesulfonic acid](/img/structure/B12054271.png)
![4-{3H,4H,5H,6H,7H-Imidazo[4,5-C]pyridin-4-YL}pyridine hydrate](/img/structure/B12054279.png)
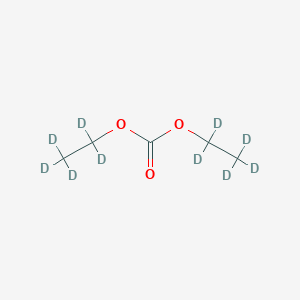
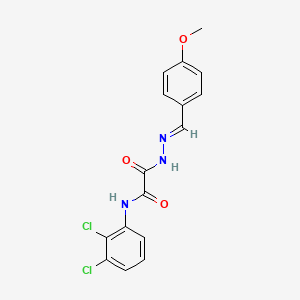
![(R)-4-tert-Butyl-2-[(SP)-2-(diphenylphosphino)ferrocenyl]-2-oxazoline, >=97%](/img/structure/B12054297.png)

![2-(4-Chlorophenyl)-2-oxoethyl 8-methyl-2-[4-(propan-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12054301.png)
![(2R,5R)-1-{[(2R,5R)-2,5-Diphenylpyrrolidin-1-yl]methylidene}-2,5-diphenylpyrrolidin-1-ium tetrafluoroborate](/img/structure/B12054304.png)
